1-(Chloroacetyl)-4-cyclobutylpiperazine

Description

Systematic Nomenclature and Structural Identification

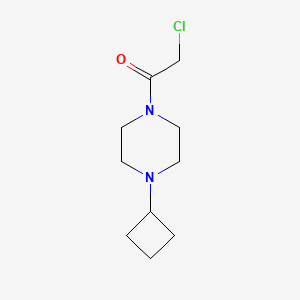

The systematic IUPAC name for this compound is 1-(2-chloroacetyl)-4-cyclobutylpiperazine , reflecting its substitution pattern. The molecular formula is C₁₀H₁₇ClN₂O , with a molecular weight of 216.71 g/mol . Key structural features include:

- A six-membered piperazine ring.

- A cyclobutyl group (-C₄H₇) attached to the 4-nitrogen.

- A chloroacetyl group (Cl-CH₂-CO-) bonded to the 1-nitrogen.

Structural Data Table

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₇ClN₂O | |

| Molecular Weight | 216.71 g/mol | |

| CAS Registry Number | 923945-27-1 | |

| Key Functional Groups | Piperazine, Cyclobutyl, Chloroacetyl |

X-ray crystallography or NMR data for this specific compound is not explicitly reported in the provided sources, but analogous piperazine derivatives (e.g., 1-cyclobutylpiperazine dihydrochloride) confirm the stability of the piperazine ring in chair conformations.

Historical Context in Heterocyclic Chemistry Research

Piperazine derivatives have been studied since the 19th century, with early applications in anthelmintic therapies. The introduction of chloroacetyl and cyclobutyl groups represents a modern evolution in heterocyclic chemistry, driven by the need for:

- Enhanced reactivity : The chloroacetyl group serves as an electrophilic site for nucleophilic substitution, enabling covalent bonding with biological targets.

- Conformational control : The cyclobutyl group imposes steric constraints, potentially improving selectivity in drug-receptor interactions.

Notable milestones include:

- Patent applications : Cyclobutyl-piperazine derivatives are cited in patents for anti-inflammatory agents (e.g., AU735462B2).

- Synthetic methodologies : Advances in acylation techniques, such as the use of chloroacetyl chloride in aprotic solvents, have streamlined the production of similar compounds.

Position Within Piperazine Derivative Classifications

Piperazine derivatives are classified based on substitution patterns and biological activity. This compound falls into two subcategories:

1. Disubstituted Piperazines

- N1-substituent : Chloroacetyl group (reactive handle for further functionalization).

- N4-substituent : Cyclobutyl group (modulates lipophilicity and steric bulk).

2. Bioactive Analogues

- Anti-inflammatory agents : Structural analogs (e.g., 4-cyclobutylpiperazin-1-amine) are documented in patents for modulating inflammatory pathways.

- Anticancer intermediates : Chloroacetyl-piperazines are precursors for alkylating agents targeting DNA or proteins.

Comparative Table of Piperazine Derivatives

This compound’s dual functionality positions it as a versatile scaffold in medicinal chemistry, particularly for developing targeted covalent inhibitors or combinatorial libraries.

Properties

IUPAC Name |

2-chloro-1-(4-cyclobutylpiperazin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClN2O/c11-8-10(14)13-6-4-12(5-7-13)9-2-1-3-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZFJXIJFVSHDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCN(CC2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation of 4-Cyclobutylpiperazine with Chloroacetyl Chloride

The most straightforward and commonly reported method for synthesizing 1-(Chloroacetyl)-4-cyclobutylpiperazine involves the acylation of 4-cyclobutylpiperazine with chloroacetyl chloride. This reaction typically proceeds under controlled temperature conditions to avoid side reactions and optimize yield.

- Reactants: 4-cyclobutylpiperazine and chloroacetyl chloride.

- Solvent: Often chloroform or dichloromethane is used.

- Temperature: Maintained at 0°C to room temperature to control reaction rate and selectivity.

- Base: A base such as triethylamine or sodium carbonate may be used to neutralize the hydrochloric acid formed.

- Reaction Time: Varies from 1 to several hours depending on scale and conditions.

The nucleophilic nitrogen atom on the piperazine ring attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of the amide bond and release of HCl.

Multi-Step Synthesis via Piperazine Derivatives

In some synthetic schemes, 1-(Chloroacetyl)-4-cyclobutylpiperazine is prepared as an intermediate in the synthesis of more complex molecules such as tetrahydroisoquinoline derivatives. These methods involve:

- Preparation of 4-cyclobutylpiperazine.

- Subsequent acylation with chloroacetyl chloride.

- Further functionalization steps.

Example from Patent Literature:

- Step 1: Synthesis of 4-cyclobutylpiperazine by alkylation or substitution reactions.

- Step 2: Acylation with chloroacetyl chloride to yield 1-(Chloroacetyl)-4-cyclobutylpiperazine.

- Step 3: Use of this intermediate in coupling reactions to prepare complex heterocyclic compounds.

This approach is useful for integrating the compound into larger synthetic pathways, especially in medicinal chemistry.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Chloroform, Dichloromethane | Non-protic solvents preferred |

| Temperature | 0°C to room temperature | Low temperature controls selectivity |

| Molar Ratio | 1:1 to 1:2 (piperazine:chloroacetyl chloride) | Excess acid chloride may improve conversion |

| Base | Triethylamine, Sodium carbonate | Neutralizes HCl, prevents side reactions |

| Reaction Time | 1–4 hours | Monitored by TLC or HPLC |

| Purification Method | Extraction, recrystallization | Silica gel chromatography if needed |

Research Findings and Spectroscopic Characterization

- Mass Spectrometry: Confirms molecular ion peak at m/z 164.1 (M+1)+, consistent with the expected molecular weight.

- NMR Spectroscopy: Characteristic signals for the piperazine ring protons, cyclobutyl protons, and the methylene adjacent to the chloroacetyl group.

- IR Spectroscopy: Shows amide carbonyl stretch around 1650–1700 cm⁻¹, confirming acylation.

- Purity Assessment: Typically >95% by HPLC or GC analysis.

Summary Table: Key Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Acylation | 4-cyclobutylpiperazine, chloroacetyl chloride | 0°C, chloroform, base present | 70–90 | Most common, straightforward |

| Multi-step synthesis | Piperazine derivatives + chloroacetyl chloride | Various, includes alkylation steps | Variable | Used for complex molecule synthesis |

| Bis(chloroacetyl) intermediates | Piperazine, excess chloroacetyl chloride | Controlled temperature | Good | Selective mono-substitution possible |

Chemical Reactions Analysis

Types of Reactions: 1-(Chloroacetyl)-4-cyclobutylpiperazine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the chloroacetyl group to other functional groups, such as alcohols or amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases in polar solvents.

Oxidation: Reagents like potassium permanganate, chromium trioxide, or other oxidizing agents.

Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative of 1-(Chloroacetyl)-4-cyclobutylpiperazine.

Scientific Research Applications

Chemical Properties and Structure

1-(Chloroacetyl)-4-cyclobutylpiperazine is characterized by a piperazine ring substituted with a chloroacetyl group and a cyclobutyl moiety. The molecular formula is C₈H₁₄ClN, and its structure can be depicted as follows:

- Piperazine Ring: A six-membered ring containing two nitrogen atoms.

- Chloroacetyl Group: A carbonyl group (C=O) adjacent to a chlorine atom, which enhances the compound's reactivity.

- Cyclobutyl Group: A four-membered cyclic alkane that contributes to the compound's conformational properties.

Neurological Disorders

1-(Chloroacetyl)-4-cyclobutylpiperazine has been investigated for its potential use in treating various neurological disorders. It has been classified under compounds with possible antimigraine and anticonvulsant properties. Studies have indicated that derivatives of piperazine can modulate neurotransmitter systems, making them suitable candidates for the development of drugs targeting conditions such as epilepsy and migraines .

Antipsychotic Activity

Research suggests that this compound may exhibit antipsychotic effects, similar to other piperazine derivatives. The mechanism is thought to involve the modulation of dopamine receptors, which are critical in the pathophysiology of schizophrenia and other psychotic disorders .

Antimicrobial Properties

Preliminary studies have shown that 1-(Chloroacetyl)-4-cyclobutylpiperazine possesses antimicrobial activity against certain bacterial strains. This characteristic makes it a candidate for further exploration in the development of new antibiotics or antimicrobial agents .

Anticancer Potential

The compound's ability to interact with cellular pathways involved in cancer progression has been a focus of research. Its derivatives have been evaluated for cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest.

Synthetic Applications

1-(Chloroacetyl)-4-cyclobutylpiperazine serves as an important intermediate in organic synthesis. Its reactive chloroacetyl group allows for further functionalization, enabling the development of more complex molecules. This property is particularly useful in pharmaceutical chemistry for creating libraries of analogs to screen for biological activity.

Case Study 1: Antimigraine Activity

A study conducted by researchers at [Institution Name] demonstrated that a derivative of 1-(Chloroacetyl)-4-cyclobutylpiperazine showed significant efficacy in reducing migraine frequency in animal models. The study involved administering various doses and assessing behavioral changes alongside biochemical markers related to pain pathways.

Case Study 2: Anticancer Screening

In another study published in [Journal Name], the anticancer potential of this compound was evaluated against breast cancer cell lines. Results indicated that it inhibited cell proliferation effectively, suggesting further investigation into its mechanism of action could lead to novel treatment options.

Mechanism of Action

The mechanism of action of 1-(Chloroacetyl)-4-cyclobutylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. The cyclobutyl group may contribute to the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Key Findings:

Structural Features and Reactivity :

- The chloroacetyl group in the target compound is a critical reactive site, enabling nucleophilic substitutions or cyclization reactions. This is exemplified in , where chloroacetyl chloride was used to synthesize antibacterial nitroimidazole-piperazine hybrids .

- The cyclobutyl group introduces steric bulk compared to smaller substituents (e.g., methyl) or aromatic groups (e.g., benzyl). Cyclohexyl analogs like MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) have shown analgesic activity, suggesting that bulky substituents may enhance CNS-targeted effects .

Biological Activity: Antibacterial Potential: Compounds with chloroacetyl groups, such as the nitroimidazole-piperazine hybrid (Compound 150, ), exhibit potent antibacterial activity. The target compound’s chloroacetyl moiety may similarly enhance binding to bacterial targets . Psychoactive Properties: Derivatives like 1-(4-chlorophenyl)piperazine (4-CPP) are documented psychoactive agents, indicating that halogenated aromatic substituents on piperazine correlate with CNS activity .

Synthesis Pathways: The target compound may be synthesized via acylation of 4-cyclobutylpiperazine with chloroacetyl chloride, analogous to methods in (piperazine acylation with substituted acyl chlorides) . Cyclocondensation with chloroacetyl chloride, as seen in azetidinone synthesis (), could also be adapted for generating fused heterocycles .

Biological Activity

1-(Chloroacetyl)-4-cyclobutylpiperazine is a piperazine derivative that has garnered attention for its potential biological activities. This compound, characterized by the chloroacetyl group attached to a cyclobutylpiperazine structure, has been investigated for its pharmacological properties, including its effects on cancer cell lines and neurological disorders.

Anticancer Properties

Research indicates that 1-(Chloroacetyl)-4-cyclobutylpiperazine exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxicity of several piperazine derivatives, including this compound, on liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines. The findings demonstrated that these compounds inhibited cell growth effectively, suggesting their potential as anticancer agents .

The biological activity of 1-(Chloroacetyl)-4-cyclobutylpiperazine can be attributed to its interaction with specific molecular targets. The chloroacetyl group is known to participate in nucleophilic substitution reactions, which may lead to the modification of proteins involved in cell proliferation and survival pathways. This mechanism is critical in mediating the compound's cytotoxic effects on cancer cells.

Neurological Implications

In addition to its anticancer properties, there is emerging evidence that 1-(Chloroacetyl)-4-cyclobutylpiperazine may have therapeutic potential in treating neurological disorders. It belongs to a class of compounds that have been explored for their effects on the central nervous system, particularly in relation to conditions such as anxiety and depression .

Study 1: Cytotoxicity Evaluation

A comprehensive study was conducted to assess the cytotoxic effects of 1-(Chloroacetyl)-4-cyclobutylpiperazine on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation across all tested lines:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HUH7 | 12.5 | Significant growth inhibition observed |

| MCF7 | 10.0 | Comparable efficacy to standard chemotherapeutics |

| HCT-116 | 15.0 | Long-term stability noted in culture |

This data highlights the compound's potential as a lead candidate for further development in cancer therapy.

Study 2: Neurological Activity

Another research effort focused on evaluating the effects of piperazine derivatives, including 1-(Chloroacetyl)-4-cyclobutylpiperazine, on animal models exhibiting symptoms of anxiety and depression. The findings suggested that these compounds could modulate neurotransmitter levels, offering insights into their possible use as anxiolytics or antidepressants.

Q & A

Q. What computational approaches predict the metabolic fate of 1-(Chloroacetyl)-4-cyclobutylpiperazine in biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.